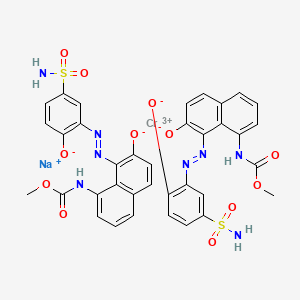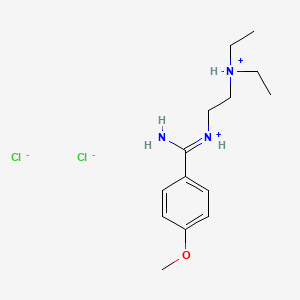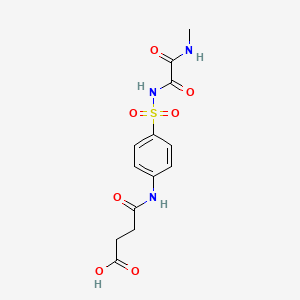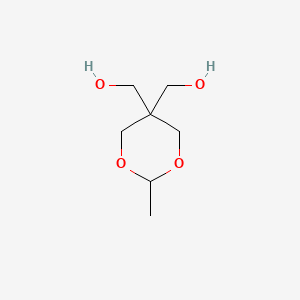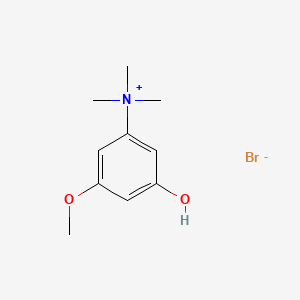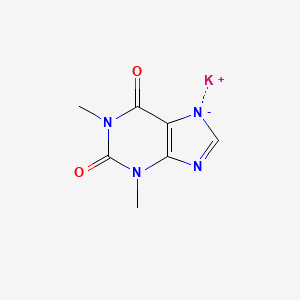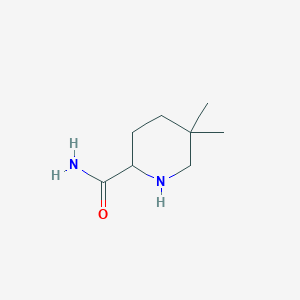
2-Piperidinecarboxamide, 5,5-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Piperidinecarboxamide, 5,5-dimethyl- is a chemical compound with the molecular formula C8H16N2O It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Piperidinecarboxamide, 5,5-dimethyl- can be achieved through several methods. One common approach involves the reaction of 2-piperidinecarboxylic acid with a halogenating agent, followed by amidation with a suitable amine. For example, the synthesis of 1-N-(2,6-dimethyl phenyl)-2-piperidinecarboxamide involves salting 2-piperidinecarboxylic acid with concentrated hydrochloric acid, halogenating, and then amidating with 2,6-dimethyl phenyl .
Industrial Production Methods
Industrial production methods for this compound typically involve optimizing the reaction conditions to achieve high yields and purity. The process may include steps such as salting, halogenation, and amidation, followed by purification techniques like crystallization or distillation to obtain the final product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-Piperidinecarboxamide, 5,5-dimethyl- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 2-Piperidinecarboxamide, 5,5-dimethyl- may yield corresponding carboxylic acids, while reduction may yield amines or alcohols.
Wissenschaftliche Forschungsanwendungen
2-Piperidinecarboxamide, 5,5-dimethyl- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of 2-Piperidinecarboxamide, 5,5-dimethyl- involves its interaction with specific molecular targets and pathways. For example, piperidine derivatives are known to interact with signaling pathways such as NF-κB and PI3k/Akt, which are involved in cancer progression. These interactions can lead to the inhibition of cancer cell growth and induction of apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperidine-2-carboxamide: This compound has a similar structure but lacks the dimethyl substitution at the 5-position.
N,N-Dimethyl-2-piperidinecarboxamide: This compound has an additional dimethyl substitution on the nitrogen atom.
Uniqueness
2-Piperidinecarboxamide, 5,5-dimethyl- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the dimethyl groups at the 5-position can affect the compound’s steric and electronic properties, making it distinct from other piperidine derivatives.
Eigenschaften
Molekularformel |
C8H16N2O |
|---|---|
Molekulargewicht |
156.23 g/mol |
IUPAC-Name |
5,5-dimethylpiperidine-2-carboxamide |
InChI |
InChI=1S/C8H16N2O/c1-8(2)4-3-6(7(9)11)10-5-8/h6,10H,3-5H2,1-2H3,(H2,9,11) |
InChI-Schlüssel |
QHEOYXMUFYBJSS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCC(NC1)C(=O)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![magnesium;(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13770932.png)

